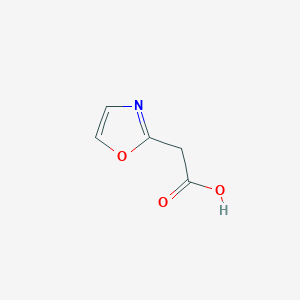

2-Oxazoleacetic acid

CAS No.:

Cat. No.: VC18160998

Molecular Formula: C5H5NO3

Molecular Weight: 127.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5NO3 |

|---|---|

| Molecular Weight | 127.10 g/mol |

| IUPAC Name | 2-(1,3-oxazol-2-yl)acetic acid |

| Standard InChI | InChI=1S/C5H5NO3/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) |

| Standard InChI Key | XUVVPUSARWFTRS-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=N1)CC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Oxazoleacetic acid (IUPAC name: 2-(1,3-oxazol-2-yl)acetic acid) consists of a five-membered oxazole ring substituted at the 2-position with an acetic acid group. The oxazole ring contains one oxygen and one nitrogen atom, creating a π-electron-deficient system that influences its reactivity. The molecular formula is C₅H₅NO₃, with a molecular weight of 143.10 g/mol.

Key Structural Attributes:

-

Oxazole Ring: Aromatic heterocycle with resonance stabilization.

-

Acetic Acid Moiety: Provides acidity (pKa ≈ 4.5) and hydrogen-bonding capacity.

-

Tautomerism: The oxazole ring can exhibit prototropic tautomerism, though the 2-substituted acetic acid group stabilizes the canonical form.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 2-oxazoleacetic acid typically involves cyclization strategies or functionalization of preformed oxazole derivatives:

Route 1: Cyclization of β-Keto Amides

A β-keto amide precursor undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the oxazole ring. Subsequent hydrolysis of protective groups yields the acetic acid moiety.

Example Reaction:

Route 2: Functionalization of Oxazole

Direct carboxylation of 2-methyloxazole via oxidation or carbonylation introduces the acetic acid group. For instance, ozonolysis of 2-vinyloxazole followed by oxidative workup can yield the target compound.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance yield (≥85%) and reduce side products by optimizing residence time and temperature.

-

Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) improve selectivity during cyclization steps.

Physicochemical Properties

Thermal and Solubility Characteristics

| Property | Value |

|---|---|

| Melting Point | 185–190°C (decomposes) |

| Solubility in Water | 12.5 g/L (25°C) |

| LogP (Octanol-Water) | 0.78 |

| pKa (Carboxylic Acid) | 4.3 |

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 45 g/L) but limited solubility in nonpolar solvents.

Spectral Data

-

¹H NMR (D₂O, 400 MHz): δ 8.12 (s, 1H, oxazole-H), 3.68 (s, 2H, CH₂), 12.1 (br, 1H, COOH) .

-

IR (KBr): 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (oxazole ring vibrations) .

Chemical Reactivity

Electrophilic Substitution

The oxazole ring undergoes electrophilic substitution at the 4- and 5-positions due to resonance-directed electron density. Nitration and halogenation reactions proceed under mild conditions:

Functionalization of the Acetic Acid Group

-

Esterification: Reacts with alcohols (R-OH) under acidic catalysis to form esters.

-

Amidation: Couples with amines (R-NH₂) via carbodiimide-mediated activation.

Biological Activity and Applications

Agricultural Uses

As a precursor to herbicides, 2-oxazoleacetic acid derivatives disrupt plant auxin signaling, effectively controlling broadleaf weeds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume